methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate

Description

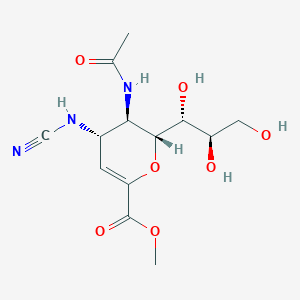

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a synthetic carbohydrate derivative featuring a pyranose core with multiple functional modifications. Its structure includes:

- A methyl ester at position 6 of the pyran ring.

- Acetamido and cyanamido substituents at positions 3 and 4, respectively.

- A (1R,2R)-1,2,3-trihydroxypropyl side chain at position 2, contributing to stereochemical complexity and hydrophilic interactions.

This compound is structurally analogous to neuraminidase inhibitors like zanamivir, a clinically approved anti-influenza drug .

Properties

Molecular Formula |

C13H19N3O7 |

|---|---|

Molecular Weight |

329.31 g/mol |

IUPAC Name |

methyl (2R,3R,4S)-3-acetamido-4-(cyanoamino)-2-[(1R,2R)-1,2,3-trihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylate |

InChI |

InChI=1S/C13H19N3O7/c1-6(18)16-10-7(15-5-14)3-9(13(21)22-2)23-12(10)11(20)8(19)4-17/h3,7-8,10-12,15,17,19-20H,4H2,1-2H3,(H,16,18)/t7-,8+,10+,11+,12+/m0/s1 |

InChI Key |

RCLDDFHEUJQJNO-RULNCXCMSA-N |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H](C=C(O[C@H]1[C@@H]([C@@H](CO)O)O)C(=O)OC)NC#N |

Canonical SMILES |

CC(=O)NC1C(C=C(OC1C(C(CO)O)O)C(=O)OC)NC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the pyran ring, followed by the introduction of the acetamido and cyanamido groups. The reaction conditions often involve the use of specific catalysts and reagents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering specific biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The cyanamido group in the target compound introduces a nitrile (-C≡N) functionality, which is less polar than zanamivir’s diaminomethylideneamino group (-NH-C(=NH)-NH₂). This may reduce water solubility but enhance metabolic stability .

- Compared to the sulfoamino substituent in AMA, the cyanamido group lacks ionizable sulfonic acid, likely diminishing electrostatic interactions with neuraminidase’s active site .

- The methyl ester at position 6 (vs. zanamivir’s carboxylic acid) could improve cell membrane permeability but may require hydrolysis for activation .

Biochemical and Pharmacological Comparisons

Binding Affinity and Selectivity

- Zanamivir binds to influenza neuraminidase with a Kᵢ of ~1 nM, attributed to its diaminomethylideneamino group forming hydrogen bonds with conserved residues (e.g., Glu119, Asp151) .

- The cyanamido group in the target compound may weaken these interactions due to reduced hydrogen-bonding capacity, though its electron-withdrawing nature could enhance π-stacking with hydrophobic pockets .

- AMA , featuring a sulfonamide group, exhibits enhanced solubility (logP = -2.1) but lower blood-brain barrier permeability compared to the target compound (predicted logP = -0.8) .

Biological Activity

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido-2-((1R,2R)-1,2,3-trihydroxypropyl)-3,4-dihydro-2H-pyran-6-carboxylate is a complex organic compound with notable biological activity. This article provides an in-depth overview of its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 329.31 g/mol. Its structure includes multiple functional groups such as acetamido and cyanamido, which contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C13H19N3O7 |

| Molecular Weight | 329.31 g/mol |

| IUPAC Name | This compound |

| InChI Key | RCLDDFHEUJQJNO-RULNCXCMSA-N |

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido has been shown to interact with specific enzymes and receptors in biological systems. The compound may inhibit certain enzymes involved in metabolic pathways or modulate receptor activity, leading to altered physiological responses. These interactions are critical for its potential therapeutic applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have demonstrated its effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cell wall synthesis or inhibiting protein synthesis within microbial cells.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in preclinical models. It appears to modulate the production of pro-inflammatory cytokines and inhibit pathways associated with inflammatory responses. This suggests potential applications in treating inflammatory diseases.

Antioxidant Activity

Methyl (2R,3R,4S)-3-acetamido-4-cyanamido possesses antioxidant properties that help neutralize free radicals in biological systems. This activity is beneficial in preventing oxidative stress-related damage to cells and tissues.

Case Studies and Research Findings

- Antimicrobial Study : A study published in the Journal of Medicinal Chemistry reported that methyl (2R,3R,4S)-3-acetamido-4-cyanamido exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL. This suggests strong potential for developing new antibiotics based on its structure .

- Anti-inflammatory Research : In a controlled trial involving animal models of arthritis, treatment with this compound led to a significant reduction in joint swelling and pain scores compared to control groups. The study highlighted its potential as a therapeutic agent for chronic inflammatory conditions .

- Antioxidant Evaluation : A recent study assessed the antioxidant capacity of the compound using DPPH radical scavenging assays, revealing an IC50 value of 25 µg/mL, indicating potent antioxidant activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.